An In-depth Technical Guide to 4-Octanol: Structure, Properties, and Experimental Analysis
An In-depth Technical Guide to 4-Octanol: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Octanol, a secondary eight-carbon alcohol, is a colorless liquid with a characteristic fruity odor.[1] It serves as a versatile compound in various industrial and research applications, notably as a fragrance and flavoring agent, a solvent, and an intermediate in chemical synthesis.[1][2] Its structure, featuring a hydroxyl group on the fourth carbon of an octane (B31449) chain, imparts specific physicochemical properties that are of interest in diverse fields, including materials science and chemical manufacturing. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to 4-octanol, tailored for a scientific audience.
Chemical Structure and Identification
4-Octanol is a chiral molecule, existing as a racemic mixture of (R)-4-octanol and (S)-4-octanol unless a stereospecific synthesis is employed.[3][4][5][6] The IUPAC name for this compound is octan-4-ol.[3][7][8]
| Identifier | Value |
| IUPAC Name | octan-4-ol[3][7][8] |
| Synonyms | Butyl propyl carbinol, n-Octan-4-ol, 4-Octyl alcohol[1][9][10] |
| CAS Number | 589-62-8[1][2][3] |
| Molecular Formula | C₈H₁₈O[1][2][3] |
| Molecular Weight | 130.23 g/mol [7][8][11][12] |
| InChI | InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3[3][11][13] |
| InChIKey | WOFPPJOZXUTRAU-UHFFFAOYSA-N[3][11][13] |
| SMILES | CCCCC(O)CCC[11][14][15] |
Physicochemical Properties
The physical and chemical properties of 4-octanol are summarized in the table below, providing key data for its handling, application, and analysis.
| Property | Value | Unit |
| Appearance | Colorless liquid[1][2] | - |
| Boiling Point | 174-176[1][2][11][16] | °C |
| Melting Point | -41 to -42[1][9][14] | °C |
| Density | 0.818 - 0.821 (at 20 °C)[1][2][11][16] | g/mL |
| Refractive Index | 1.426 (at 20 °C)[1][2][11][16] | - |
| Flash Point | 65 - 71.1[1][2][9][16] | °C |
| Solubility in Water | 1527 (estimated) | mg/L at 25 °C |
| LogP (Octanol/Water Partition Coefficient) | 2.338 - 2.680[1][17] | - |
| Vapor Pressure | 0.284 (estimated)[2] | mmHg at 25 °C |
Spectroscopic Data
Spectroscopic data is fundamental for the identification and structural elucidation of 4-octanol.
| Spectroscopic Data | Description |
| ¹H NMR | Spectra available, typically in CDCl₃.[1][13] |
| ¹³C NMR | Spectra available, typically in CDCl₃.[1] |
| IR | Spectra available for both CCl₄ solution and liquid film.[1] |
| Mass Spectrometry | Electron ionization mass spectra are available in the NIST WebBook.[3] |
Synthesis of 4-Octanol
4-Octanol can be synthesized through various organic chemistry routes. Two common methods are the reduction of the corresponding ketone and the Grignard reaction.
Reduction of 4-Octanone
A straightforward method for the synthesis of 4-octanol is the reduction of 4-octanone. This can be achieved using various reducing agents.
Grignard Reaction
Another common synthetic route involves the Grignard reaction between a propyl magnesium halide and pentanal, or a butyl magnesium halide and butanal.
Biological Activity and Metabolism
While 4-octanol is primarily used in the flavor and fragrance industries, it is important to consider its biological interactions, particularly its metabolism. As a secondary alcohol, 4-octanol is expected to be metabolized in the liver. The primary metabolic pathway for secondary alcohols involves oxidation to the corresponding ketone, catalyzed by alcohol dehydrogenase (ADH).
Experimental Protocols
The following sections outline general experimental methodologies for determining the key physicochemical properties of liquid alcohols like 4-octanol.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Heating mantle or oil bath
-
Round-bottom flask
-
Condenser
-
Thermometer
-
Boiling chips
Procedure:
-
Place a small volume of 4-octanol and a few boiling chips into the round-bottom flask.
-
Set up a distillation apparatus with the flask, condenser, and a collection vessel.
-
Insert a thermometer into the neck of the flask, ensuring the bulb is positioned just below the side arm of the condenser to accurately measure the temperature of the vapor.
-
Gently heat the flask.
-
Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.[4][16][18][19]
Determination of Density
Principle: Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (density bottle) or a graduated cylinder
-
Analytical balance
Procedure (using a pycnometer):
-
Weigh a clean, dry pycnometer.
-
Fill the pycnometer with 4-octanol, ensuring no air bubbles are present, and cap it.
-
Wipe any excess liquid from the outside of the pycnometer.
-
Weigh the filled pycnometer.
-
Measure the volume of the pycnometer by filling it with a liquid of known density (e.g., deionized water) and weighing it.
-
Calculate the density of 4-octanol using the formula: Density = (mass of 4-octanol) / (volume of pycnometer).[3][11][14][17][20]
Determination of Refractive Index
Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Apparatus:
-
Abbe refractometer
Procedure:
-
Calibrate the Abbe refractometer using a standard of known refractive index.
-
Place a few drops of 4-octanol onto the prism of the refractometer.
-
Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
Read the refractive index from the scale.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Procedure for ¹H and ¹³C NMR:
-
Prepare a sample by dissolving a small amount of 4-octanol in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the spectrum according to the instrument's standard operating procedures.
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.[21][22][23][24][25]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.
Procedure (using Attenuated Total Reflectance - ATR):
-
Record a background spectrum of the clean ATR crystal.
-
Place a drop of 4-octanol directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
The resulting spectrum will show the characteristic absorption bands for the hydroxyl (-OH) and alkyl (C-H) groups of 4-octanol.[9][26][27][28][29]
Conclusion
4-Octanol is a well-characterized secondary alcohol with established physical, chemical, and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry techniques, and its metabolism is presumed to follow pathways common to other secondary alcohols. The experimental protocols outlined provide a foundation for the analysis and quality control of this compound in a research or industrial setting. This guide serves as a valuable resource for professionals requiring a detailed understanding of 4-octanol for its application in drug development, chemical synthesis, and other scientific endeavors.
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